RockPhos

描述

Nomenclature and Chemical Identity within Academic Research

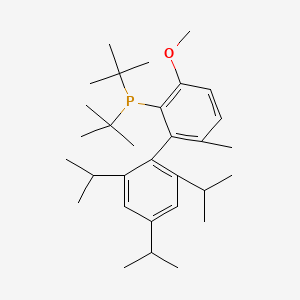

RockPhos is known by several chemical names in academic literature, reflecting its structural features. Its IUPAC name is ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane. It is also commonly referred to by synonyms such as Di-tert-butyl(2',4',6'-triisopropyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine. alfa-chemistry.comalfachemic.comsigmaaldrich.com The molecular formula of this compound is C₃₁H₄₉OP, and its molecular weight is approximately 468.7 g/mol . nih.govalfa-chemistry.comalfachemic.comsigmaaldrich.com The unique chemical structure, featuring a biphenyl (B1667301) backbone substituted with bulky tert-butylphosphine and isopropyl groups, along with a methoxy (B1213986) and methyl group, is crucial to its performance as a ligand in catalysis. The PubChem Compound Identifier (CID) for this compound is 56641709. nih.govalfa-chemistry.com

The chemical identity of this compound is consistently defined by its precise molecular structure and associated identifiers in scientific databases and publications.

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 56641709 | C₃₁H₄₉OP | 468.7 |

Historical Context of this compound Research

This compound is recognized as a third-generation (G3) Buchwald precatalyst ligand. alfachemic.comcenmed.com The development of this class of biarylphosphine ligands, including this compound, is largely attributed to the research group of Stephen L. Buchwald. These ligands were designed to overcome limitations of earlier phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions, particularly concerning reactivity with challenging substrates. nih.govresearchgate.netmit.eduresearchgate.net

Early synthetic routes to this compound and similar ligands often involved the use of strong and hazardous reagents like tert-butyllithium (B1211817) and stoichiometric amounts of copper. nih.govresearchgate.net However, improved synthesis methods have been developed, utilizing Grignard reagents and catalytic amounts of copper. These advancements have resulted in safer processes, higher yields, and improved economy for the large-scale preparation of this compound and related ligands. nih.govmit.eduresearchgate.net This historical progression in synthetic methodology has been significant for increasing the accessibility and broader application of this compound in academic and industrial settings. nih.gov

Significance and Research Gaps in this compound Studies

This compound holds significant importance in organic synthesis due to its efficacy as a ligand in various palladium-catalyzed cross-coupling reactions. It is particularly effective in facilitating carbon-carbon and carbon-heteroatom bond formation. alfachemic.comsigmaaldrich.cn Its applications span a range of coupling methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions. sigmaaldrich.comsigmaaldrich.cnmsesupplies.com

One notable area where this compound has demonstrated particular utility is in palladium-catalyzed C-O bond formation, enabling the coupling of secondary and primary alcohols with a variety of aryl halides. alfachemic.comottokemi.comnih.gov This includes challenging substrates such as heteroaryl halides and electron-rich aryl halides, which were previously difficult to couple with secondary alcohols using other catalyst systems. alfachemic.comnih.gov The bulky nature of the this compound ligand contributes to the stability of the palladium complex and influences the catalytic cycle, promoting desired reaction pathways while suppressing undesirable side reactions like beta-hydride elimination.

Despite its established utility, research continues to explore and optimize the application of this compound. While improved synthesis methods have been developed, ongoing research may focus on further enhancing the efficiency and sustainability of its production. nih.govmit.eduresearchgate.net Additionally, while this compound has shown broad applicability, investigating its performance and potential limitations with an even wider array of complex and sterically demanding substrates, as well as in novel reaction methodologies, represents ongoing areas of research in catalysis. Further studies may also delve deeper into the precise mechanistic details influenced by the ligand's architecture to inform the design of next-generation catalysts.

Structure

2D Structure

属性

IUPAC Name |

ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLLAKCGAFNZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262046-34-3 | |

| Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Geological and Geochemical Aspects of Rockphos

Geological Formations and Occurrence of Phosphate (B84403) Rock Deposits

Phosphate rock deposits are broadly categorized based on their geological origin: sedimentary, igneous, and metamorphic. Sedimentary deposits account for the vast majority of global phosphate resources and production. researchgate.netnsw.gov.au

Sedimentary Phosphorites and their Formation

Sedimentary phosphorites are non-detrital sedimentary rocks characterized by a high concentration of phosphate minerals, typically ranging from 4% to 20% phosphorus pentoxide (P₂O₅), though marketed grades are often enriched to over 28%. wikipedia.org These deposits primarily form in marine and lacustrine environments. geology.com The formation process, known as phosphogenesis, involves complex biogeochemical mechanisms, often linked to the accumulation and decomposition of organic matter. mdpi.comresearchgate.netnih.gov

A key factor in the formation of many sedimentary phosphorites is coastal upwelling. nih.govgeoscienceworld.org This process brings deep, nutrient-rich waters, containing dissolved phosphorus, to shallow continental shelves and epeiric seas. geoscienceworld.org Phytoplankton in the surface waters utilize this phosphorus, and upon their death, the organic matter sinks and accumulates in sediments. nih.govgeoscienceworld.org Within these sediments, microbial activity degrades the organic matter, releasing phosphorus into the pore water. researchgate.netnih.gov Under specific conditions, this dissolved phosphate can precipitate as apatite minerals during early diagenesis, typically within the upper few tens of centimeters of sediment. mdpi.comwikipedia.org Sedimentary phosphorites can occur as extensive layers covering vast areas and are commonly interbedded with shales, cherts, limestones, dolomites, and sandstones. wikipedia.org

Sedimentary deposition of phosphate has occurred throughout Earth's history and continues today. nsw.gov.au Economically significant upwelling-related phosphorites largely accumulated from the late Neoproterozoic through the Phanerozoic. geoscienceworld.org

Igneous and Metamorphic Phosphate Deposits

While sedimentary deposits are the dominant source, igneous and metamorphic rocks also host significant phosphate occurrences, accounting for approximately 10-20% of the world's phosphate production. mdpi.comnsw.gov.au

Igneous phosphate deposits are associated with the cooling and solidification of molten materials, particularly in carbonatite and silica-deficient alkaline intrusions. mdpi.comkamkaco.com Apatite crystallizes from the cooling melt, concentrating phosphorus within these rocks. geoscienceworld.org Major igneous phosphate deposits are found in regions with geological conditions favoring the formation of such intrusions, including Brazil, Canada, Finland, Russia, South Africa, and Zimbabwe. kamkaco.com Compared to sedimentary deposits, igneous phosphate ores often have lower initial P₂O₅ grades (5-15 wt%) but can be beneficiated to higher concentrations (31-41 wt%) with fewer impurities like carbonates. researchgate.netgeoscienceworld.org

Metamorphic phosphate deposits form through the transformation of pre-existing rocks, including sedimentary phosphorites, under conditions of high temperature and pressure. wikiplus.netslideshare.net This metamorphism can lead to the recrystallization and re-equilibration of phosphate minerals. slideshare.net Metamorphic phosphorite deposits are often found in metamorphosed rock layers from the Proterozoic and Archean eons. wikiplus.net While the apatite in these deposits may have a richer phosphorus content compared to some endogenous apatite deposits, the grain size can be small. wikiplus.net

Biogenic Sources of Phosphate Rock

Biogenic processes play a crucial role in the formation of many phosphate deposits, particularly sedimentary phosphorites. The accumulation of phosphatic organic debris, such as bones, teeth, scales, and fecal material from marine organisms, contributes significantly to the phosphate content in sedimentary environments. geology.com As mentioned earlier, the decomposition of organic matter by microorganisms is a key step in releasing phosphorus for the precipitation of apatite minerals. researchgate.netnih.gov

Guano, the accumulated excrement of birds and bats, represents another biogenic source of phosphate. These deposits, found in arid climates and on oceanic islands, can form significant accumulations of calcium phosphate through the reaction of organic waste with underlying rocks like limestone. nsw.gov.au Historically, insular guano deposits were an important source of phosphate rock, although many have been depleted. geologyforinvestors.com

Global Distribution and Reserves of RockPhos

Global phosphate rock reserves are substantial but unevenly distributed. discoveryalert.com.au Estimates of economically extractable reserves vary, but figures around 69-71 billion tonnes are commonly cited. discoveryalert.com.auocpgroup.makamkaco.com Including potential resources, the total figure could be significantly higher. kamkaco.comifdc.org

The vast majority of known phosphate reserves are concentrated in a few countries. Morocco holds the world's largest deposits, accounting for approximately 70% of global reserves. discoveryalert.com.auocpgroup.ma Other countries with significant reserves include China, Egypt, Tunisia, Russia, Algeria, Brazil, South Africa, and Saudi Arabia. discoveryalert.com.au

The global distribution of phosphate reserves is illustrated in the table below:

| Country | Estimated Reserves (billion tonnes) | Percentage of Global Reserves |

| Morocco | 50 | 70% |

| China | 3.8 | 5.4% |

| Egypt | 2.8 | 3.9% |

| Tunisia | 2.5 | 3.5% |

| Russia | 2.4 | 3.4% |

| Algeria | 2.2 | 3.1% |

| Brazil | 1.6 | 2.3% |

| South Africa | 1.5 | 2.1% |

| Saudi Arabia | 1.4 | 2.0% |

| Australia | 1.1 | 1.5% |

| Total Top 10 | 69.3 | 97.2% |

| Global Total | ~71 | 100% |

Note: Data compiled from various sources, figures may vary slightly between estimates. discoveryalert.com.aukamkaco.com

Despite the concentration of reserves, phosphate rock is mined in numerous countries worldwide. ifdc.org

Mineralogical Composition and Apatite Forms

The primary phosphate minerals in this compound belong to the apatite group, which are calcium phosphate minerals with the general formula Ca₅(PO₄)₃(F,Cl,OH). wikipedia.orgresources.vic.gov.auwikipedia.org Variations in the crystal structure involve substitutions of anions (Fluorine, Chlorine, Hydroxyl) and cations (primarily Calcium, but also Strontium, Barium, Lead, Magnesium, Manganese, Iron, Sodium, Potassium, and Rare Earth Elements). wikipedia.orgsgu.semdpi.com The specific mineralogical composition influences the physical and chemical properties of the phosphate rock. kamkaco.com

Fluorapatite (B74983), Hydroxyapatite (B223615), Carbonate-hydroxyapatite, and Francolite

Several forms of apatite are commonly found in phosphate rock deposits:

Fluorapatite (Ca₅(PO₄)₃F): This is the most common phosphate mineral and a major component of many phosphate rock deposits, particularly in igneous and metamorphic settings, and also present in sedimentary rocks. wikipedia.orgbritannica.comwikipedia.orgjmaterenvironsci.com Pure fluorapatite is colorless, although natural samples can exhibit various colors due to impurities. wikipedia.org It crystallizes in a hexagonal system. wikipedia.org

Hydroxyapatite (Ca₅(PO₄)₃OH): This mineral is the hydroxyl endmember of the apatite group. wikipedia.org It occurs naturally in phosphate rock and is also a major component of bones and teeth. wikipedia.orgwikipedia.orgacs.org Hydroxyapatite can be converted to fluorapatite by the substitution of hydroxyl ions with fluoride (B91410) ions. wikipedia.org

Carbonate-hydroxyapatite: This form involves the substitution of carbonate (CO₃²⁻) for phosphate (PO₄³⁻) and hydroxyl (OH⁻) in the apatite structure. britannica.comacs.org

Francolite: Francolite is a carbonate-rich variety of fluorapatite and is the principal phosphate mineral found in most sedimentary phosphorites. jmaterenvironsci.comwikipedia.orgfao.orggeoscienceworld.org Its chemical composition is variable and can be represented by (Ca,Mg,Sr,Na)₁₀(PO₄,SO₄,CO₃)₆F₂₋₃. wikipedia.org The substitution of carbonate for phosphate and the presence of excess fluorine are characteristic of francolite. geoscienceworld.orglyellcollection.org Francolite is considered thermodynamically metastable with respect to fluorapatite. geoscienceworld.orglyellcollection.org

Geochemical Processes in this compound Formation

The formation of phosphorites is a complex process involving both chemical and physical dynamics mcgill.canih.gov. This process, known as phosphogenesis, involves the authigenic formation of phosphorus-bearing minerals in marine sediments mcgill.canih.gov. While initially thought to be a unique phenomenon, phosphogenesis is now understood to occur more widely, including in continental margin sediments and deep-sea oozes mcgill.canih.gov.

Diagenetic Release and Concentration of P-bearing Minerals

Chemical dynamism plays a significant role in phosphorite formation through the diagenetic release and subsequent concentration of phosphorus-bearing minerals within specific horizons mcgill.canih.gov. Diagenesis encompasses the petrological, mechanical, chemical, and biological processes that occur after initial deposition, particularly at low sedimentation rates uniroma1.it. Organic matter degradation is a primary source of phosphorus to sediments, leading to the release of phosphorus into interstitial waters mcgill.cauniroma1.it. Under appropriate redox and pH conditions, this increased concentration of interstitial phosphate facilitates the precipitation of authigenic calcium-phosphate minerals researchgate.net. Iron redox pumping can also contribute to the release of sorbed phosphate from iron oxyhydroxides when these phases are buried in anoxic zones mdpi.com.

Influence of Sedimentological and Biogeochemical Factors

The concentration of disseminated phosphorus minerals into discrete laminae and nodules is controlled by a number of sedimentological and biogeochemical factors mcgill.canih.gov. High biological production and organic matter burial flux, coupled with limited dilution by detrital input, create environments conducive to the geochemical concentration of these minerals mcgill.ca. The degradation of organic matter, often mediated by microbial activity, is crucial for releasing organic phosphorus into pore waters, which then becomes available for precipitation as phosphate minerals plos.orggeomar.deresearchgate.net. Studies have shown a significant positive correlation between biological activity and the deposition of phosphorites, with higher degrees of biological enrichment and differentiation correlating with stronger deposition plos.org.

Physical dynamism, involving the reworking and sedimentary capping of phosphorus-rich sediments, also contributes to phosphorite formation mcgill.canih.gov. This can concentrate the relatively heavy and insoluble disseminated phosphorus-bearing minerals or provide episodic changes in sedimentology that aid in concentrating chemically mobilized phosphorus mcgill.canih.gov. These processes can be driven by along-margin current dynamics and/or sea-level variations mcgill.canih.gov.

Tectonic, Geochemical, and Oceanic Conditions for Phosphorite Deposition

Phosphorite deposits are often considered survivors of a combination of inter-related tectonic, geochemical, sedimentological, and oceanic conditions mcgill.caresearchgate.netnih.gov. A typical marine setting for phosphorite formation is a continental shelf-slope environment characterized by extremely high surface productivity, limited terrigenous sedimentation, and periodic winnowing and reworking mcgill.ca.

Upwelling currents play an essential role by bringing phosphorus-rich deep water to the surface, which triggers significant biological productivity researchgate.netmdpi.com. This high productivity leads to the uptake of phosphorus into organic matter and its subsequent conversion to apatite in accumulating organic-rich sediments researchgate.net. Oxygen-deficient environments can also facilitate phosphorite formation, with phosphate-rich deposits often being finely laminated and associated with organic material devoid of bioturbation researchgate.net. A shift from suboxic to sulfidic conditions may coincide with the highest rates of apatite precipitation mdpi.com.

Tectonic activity can also influence phosphorite deposition by creating structural highs and lows that affect oceanic circulation patterns and sedimentation facies www.gov.ilresearchgate.net. For instance, the formation of the Syrian Arc system during the Late Cretaceous coincided with significant phosphorite deposition in the Middle East, with tectonic highs obstructing oceanic currents and enhancing upwelling www.gov.ilresearchgate.net.

Geochemical conditions, including redox state and pH, are critical for the precipitation of calcium-phosphate minerals researchgate.netresearchgate.net. Microbial mediation can influence the geochemistry of phosphorites by favoring the precipitation of these minerals researchgate.net.

Impact of Geological Formations on Environmental Parameters

Geological formations containing this compound can influence various environmental parameters, particularly concerning water quality and the permeability of associated strata.

Influence on Water Quality in Aquifers

Natural phosphate minerals present in bedrock, such as greensands and other sedimentary rocks, can release phosphorus into porewaters through weathering, contributing to the phosphorus flux to adjacent surface water bodies frontiersin.org. While the weathering of primary minerals controls background phosphorus concentrations in groundwater, the presence of anthropogenic phosphorus fluxes from sources like agriculture and septic tanks can lead to the formation of secondary phosphorus-bearing minerals in aquifers frontiersin.org.

Excess phosphorus in water bodies, regardless of its source (natural leaching from rock deposits or anthropogenic activities), is a significant environmental concern as it can lead to eutrophication ufl.educhemrj.org. Eutrophication, a condition of nutrient surplus, particularly excess phosphorus, can result in excessive algal blooms, reduced light penetration, decreased dissolved oxygen levels, and aesthetic degradation of surface waters ufl.educhemrj.org. High phosphate concentrations in water can also increase the costs and difficulties associated with purifying drinking water chemrj.orgphosphorusplatform.eu. Leaching of phosphorus into groundwater bodies and subsequent discharge of phosphorus-enriched groundwater into surface waters can contribute to eutrophication chemrj.org.

Mining and processing of phosphate rock can also impact water quality through the discharge of wastewater, acidic process water, radionuclides, and runoff containing toxic fluoride and heavy metals medcraveonline.com. Erosion of soils and mine wastes into surface waters and acid mine drainage are further potential impacts medcraveonline.com.

Agronomic and Soil Science Research on Rockphos

Mechanisms of Rock Phosphate (B84403) Solubilization in Soil Systems The solubilization of rock phosphate in soil is a complex process influenced by various biological and chemical factors. Making the insoluble phosphorus in rock phosphate available to plants primarily involves converting it into soluble orthophosphate ions (H₂PO₄⁻ and HPO₄²⁻)researchgate.net. This conversion is largely facilitated by the release of protons and/or chelating substances that can break down the rock phosphate structurescielo.br.

Microbial-Based Mechanisms Soil microorganisms, particularly those residing in the rhizosphere, play a crucial role in the solubilization of rock phosphatemdpi.commext.go.jpinglomayor.cl. These microorganisms, collectively known as phosphate-solubilizing microorganisms (PSMs), employ several mechanisms to convert insoluble inorganic and organic phosphorus compounds into soluble forms accessible to plantsmdpi.commext.go.jpresearchgate.net.

Production of Organic Acids (e.g., Citric Acid, Oxalic Acid) One of the principal mechanisms by which microorganisms solubilize mineral phosphates is the production and secretion of low molecular weight organic acidsmext.go.jptandfonline.comembrapa.brproceedings.science. These organic acids, such as citric acid, oxalic acid, gluconic acid, and 2-ketogluconic acid, can decrease the pH in the vicinity of the rock phosphate particles, leading to the dissolution of the phosphate mineralsmdpi.commext.go.jpresearchgate.netscielo.brembrapa.brembrapa.br. The hydroxyl and carboxyl groups within these organic acids can also chelate cations, such as Ca²⁺, that are bound to phosphate in the rock structure, further facilitating its release into the soil solutionresearchgate.netscielo.brtandfonline.comembrapa.brnih.gov. Studies have shown a significant positive relationship between the secretion of organic acids and the solubilization index of rock phosphatemdpi.com. Citric acid and oxalic acid, in particular, have been found to be highly efficient in solubilizing rock phosphate, sometimes comparable to strong inorganic acidsembrapa.brproceedings.science. The effectiveness of organic acids can depend on their type and concentration, as well as the specific nature of the rock phosphate sourceembrapa.brproceedings.science.

Table 1: Relative Efficiency of Organic Acids in Rock Phosphate Solubilization (Illustrative based on search results)

| Organic Acid | Relative Solubilization Efficiency (compared to control or other acids) | Key Mechanisms |

| Citric Acid | High embrapa.brproceedings.science | pH reduction, Cation chelation researchgate.nettandfonline.comembrapa.brtandfonline.com |

| Oxalic Acid | High embrapa.brproceedings.science | pH reduction, Cation chelation tandfonline.comembrapa.br |

| Gluconic Acid | Significant, frequently reported mext.go.jpnih.gov | pH reduction mext.go.jpnih.gov |

| 2-Ketogluconic Acid | Reported mext.go.jpjst.go.jp | pH reduction mext.go.jpjst.go.jp |

| Other Organic Acids | Variable efficiency embrapa.br | pH reduction, Cation chelation researchgate.nettandfonline.comembrapa.br |

Role of Phosphate-Solubilizing Microorganisms (PSMs) Phosphate-solubilizing microorganisms (PSMs) are a diverse group of soil inhabitants, including bacteria, fungi, and actinomycetes, capable of converting insoluble phosphorus into soluble formsmdpi.commext.go.jpinglomayor.cl. Within bacterial communities, genera such as Bacillus, Pseudomonas, and Rhizobium are particularly significant for their phosphate solubilizing abilitiesmdpi.comfrontiersin.orgmext.go.jpijcmas.comnih.gov. Fungal genera like Aspergillus and Penicillium are also recognized as efficient phosphate solubilizersmext.go.jpembrapa.brijcmas.com. PSMs are often found in higher concentrations in the rhizosphere, the area surrounding plant roots, where microbial activity is generally more intensemdpi.commext.go.jp. The application of PSMs as biofertilizers is considered a promising and environmentally friendly strategy to enhance phosphorus availability from rock phosphate and reduce reliance on chemical fertilizersmdpi.comfrontiersin.orgijcmas.comnih.gov.

Table 2: Examples of Phosphate-Solubilizing Microorganisms and their Solubilization Potential (Illustrative based on search results)

| Microbial Group | Genera/Species Examples | Notes on Solubilization |

| Bacteria | Bacillus, Pseudomonas, Rhizobium, Enterobacter mdpi.comfrontiersin.orgmext.go.jpijcmas.comnih.gov | Efficient solubilizers, often through organic acid production mdpi.commext.go.jpnih.gov. Some are PGPR frontiersin.org. |

| Fungi | Aspergillus, Penicillium, Talaromyces mext.go.jpembrapa.brijcmas.com | Capable of solubilizing rock phosphate, often through organic acid production scielo.brijcmas.com. |

| Actinomycetes | Mentioned as PSMs inglomayor.cl | Contribute to phosphorus solubilization. |

Plant-Based Mechanisms of Solubilization Plants themselves can contribute to the solubilization of rock phosphate through mechanisms that modify the rhizosphere environmentwikipedia.orgscielo.br. Under conditions of low phosphorus availability, plants can release root exudates, including organic acids, phenolic compounds, and protonswikipedia.orgmdpi.com. The release of protons by plant roots can lower the rhizosphere pH, which facilitates the dissolution of rock phosphate, particularly in alkaline or neutral soilsresearchgate.net. Organic acids released by roots can also chelate calcium and other cations bound to phosphate, increasing phosphorus solubilityresearchgate.net. While microbial mechanisms are often considered the primary drivers of rock phosphate solubilization, plant-driven processes play a supportive role and can act in synergy with microbial activity to enhance phosphorus acquisition from insoluble sourceswikipedia.orgmdpi.com.

Root Exudation of Protons and Organic Acids

Plant roots play a crucial role in mobilizing nutrients from the soil, including sparingly soluble forms like Rock Phosphate, through the exudation of various compounds into the rhizosphere. A key mechanism involves the release of protons (H⁺) and organic acids. mdpi.comscielo.br

Root exudation of protons occurs when plants absorb more cations than anions, leading to a decrease in pH in the rhizosphere to maintain charge balance within the root cells. scielo.brwur.nl This localized acidification can contribute to the dissolution of calcium phosphates, the primary components of Rock Phosphate. wur.nlcabidigitallibrary.org

Organic acids, such as citric, oxalic, malic, gluconic, lactic, tartaric, and succinic acids, are also exuded by plant roots and soil microorganisms. wur.nlcabidigitallibrary.orgtandfonline.comuctm.edu These organic acids enhance Rock Phosphate solubilization through several mechanisms:

Acidification: Organic acids release protons as they dissociate, lowering the pH in the vicinity of the Rock Phosphate particles, similar to proton exudation. scielo.brcabidigitallibrary.org

Chelation: Organic acids can chelate (bind to) cations like calcium (Ca²⁺) that are bound to phosphate in the Rock Phosphate structure. cabidigitallibrary.orgscielo.br This chelation helps to break down the mineral structure and release phosphate ions. scielo.br

Exchange Reactions: Organic acid anions can compete with phosphate ions for adsorption sites on soil minerals, further increasing phosphate availability. scielo.br

Studies have shown that plants under phosphorus deficiency stress can increase the exudation of organic acids, suggesting this as an adaptive mechanism to enhance phosphorus acquisition from less available pools like Rock Phosphate. wur.nlcabidigitallibrary.org For instance, research with rape (Brassica napus) demonstrated that phosphate-deficient plants acidify their rhizosphere and exude higher amounts of malic and citric acid, contributing to Rock Phosphate mobilization. wur.nl

Mycorrhizal Fungi Associations (e.g., Arbuscular Mycorrhizal Fungi)

Mycorrhizal fungi, particularly Arbuscular Mycorrhizal Fungi (AMF), form symbiotic associations with the roots of most plant species and are known to improve plant nutrient uptake, especially phosphorus. researchgate.netfrontiersin.orgcabidigitallibrary.orgscielo.org.mx AMF enhance the utilization of phosphorus from sources like Rock Phosphate through several mechanisms:

Increased Soil Exploration: The extensive network of hyphae produced by AMF extends beyond the root depletion zone, accessing phosphorus in the soil that would otherwise be unavailable to the plant roots. mdpi.com

Solubilization Mechanisms: While AMF primarily take up soluble phosphate, they can indirectly contribute to the solubilization of insoluble phosphorus forms like Rock Phosphate. Some studies suggest that AMF can secrete organic acids and enzymes (like phosphatases) that help to release inorganic phosphate from mineral and organic pools. mdpi.com

Synergistic Interactions: AMF can interact synergistically with phosphate-solubilizing bacteria (PSB) in the rhizosphere. researchgate.netcabidigitallibrary.org This combined activity can lead to greater Rock Phosphate solubilization and phosphorus uptake by the plant than either organism alone. researchgate.net Research indicates that AMF can absorb inorganic phosphate released by PSB activity. frontiersin.org

Studies have demonstrated that the inoculation of plants with AMF, sometimes in combination with PSB, can significantly increase phosphorus uptake and plant growth when Rock Phosphate is used as the phosphorus source. researchgate.net

Composting and Organic Amendment Approaches

Composting Rock Phosphate with organic residues is a widely researched strategy to enhance its solubility and improve phosphorus availability. This process leverages the biological activity of microorganisms during decomposition to transform the less available phosphorus in Rock Phosphate into more plant-available forms. researchgate.netmdpi.comorganicresearchcentre.com

Co-composting with Organic Residues (e.g., Farm Yard Manure, Poultry Manure)

Co-composting involves mixing Rock Phosphate with various organic materials such as farm yard manure (FYM), poultry manure (PM), crop residues (like rice straw), and other organic wastes. researchgate.nete3journals.orgfao.orgpakbs.org The decomposition of these organic materials by microorganisms creates an environment conducive to Rock Phosphate solubilization.

Research indicates that co-composting can effectively increase the availability of phosphorus from Rock Phosphate. e3journals.orgpakbs.org However, the effectiveness can vary depending on the type of organic residue used. For example, some reports suggest that composting with poultry manure might be less effective due to its high calcium carbonate content, which can counteract the acidification needed for solubilization. fao.orgpakbs.org Conversely, materials that produce more organic acids and humic substances during decomposition are favored. fao.org

Studies have evaluated the nutrient composition of Rock Phosphate enriched composts prepared with different organic wastes. e3journals.org

| Organic Material | Total N (%) | Total P (%) | Total K (%) |

| Farm Yard Manure | 1.16 | 0.58 | 1.90 |

| Poultry Manure | 2.19 | 1.98 | 0.81 |

| Green Manure | 2.95 | 0.26 | 1.56 |

| Pressmud | 1.72 | 2.2 | 0.98 |

Note: Data is from fresh manure analysis and may vary depending on source and composting process. e3journals.org

The composting process leads to a decrease in the C:N ratio and changes in pH, which can influence the solubilization of Rock Phosphate. e3journals.org

Release of Organic Acids during Decomposition

Microbial decomposition of organic residues during composting is a significant source of organic acids. researchgate.netorganicresearchcentre.com These organic acids, including citric, oxalic, formic, and maleic acids, contribute directly to the solubilization of Rock Phosphate through acidification and chelation mechanisms, similar to root exudates. researchgate.netagriculturejournals.czplos.org

Studies on the decomposition of rice straw amended with Rock Phosphate have detected the presence of various organic acids, with citric and oxalic acids identified as being primarily responsible for phosphorus solubilization. researchgate.netagriculturejournals.cz The concentration of these organic acids can vary throughout the composting process, influencing the timing and extent of Rock Phosphate dissolution. researchgate.net

Conversion of Inorganic P to Organic P

During the composting of organic materials with Rock Phosphate, phosphorus undergoes various transformations between inorganic and organic forms. While the primary goal is to increase available inorganic phosphorus, microbial activity also leads to the immobilization of some solubilized inorganic phosphorus into microbial biomass and the formation of organic phosphorus compounds. organicresearchcentre.complos.orgresearchgate.net

This conversion of inorganic P to organic P is a temporary immobilization. As the composting process matures and the microbial biomass turns over, this organic phosphorus is gradually mineralized back into inorganic, plant-available forms through the action of enzymes like phosphatases. organicresearchcentre.complos.org This process helps to maintain phosphorus in a potentially available form within the compost and soil, providing a slow-release source of nutrients. organicresearchcentre.com

Research on composting has shown variations in total P, inorganic P, and organic P content throughout the process, highlighting the dynamic nature of phosphorus transformations driven by microbial activity. researchgate.net

Augmentation with Humic Acid

Humic acid (HA), a major component of soil organic matter and humic substances, has been investigated for its potential to enhance the availability of phosphorus from Rock Phosphate. scielo.brnih.gov Humic acid can influence phosphorus availability through several mechanisms:

Complexation of Cations: Humic acid can form stable complexes with cations such as calcium (Ca), iron (Fe), and aluminum (Al) that bind to phosphate in Rock Phosphate and soil minerals. scielo.brnih.gov By chelating these cations, humic acid can disrupt the mineral structure of Rock Phosphate and reduce the precipitation and fixation of phosphate in the soil, thereby increasing phosphorus solubility. scielo.br

Blocking Adsorption Sites: Humic acid can adsorb onto the surface of soil minerals, blocking sites that would otherwise fix phosphate ions. scielo.br

Influence on Microbial Activity: Humic substances can stimulate the activity of phosphate-solubilizing microorganisms, indirectly promoting Rock Phosphate dissolution. cabidigitallibrary.org

Studies have shown that augmenting Rock Phosphate with humic acid can increase soil available phosphorus content, enhance phosphorus uptake by plants, and improve crop yield. cabidigitallibrary.orgresearcherslinks.comresearchgate.net For example, a field trial with wheat demonstrated that the application of Rock Phosphate augmented with humic acid significantly increased soil P₂O₅ content and phosphorus uptake compared to Rock Phosphate alone. cabidigitallibrary.orgresearcherslinks.com The degree of enhancement can depend on the amount of humic acid applied. cabidigitallibrary.orgresearcherslinks.com

| Treatment | Soil P₂O₅ Content (mg kg⁻¹) | P Uptake (kg ha⁻¹) | Grain Yield (t ha⁻¹) |

| Control | Low | Low | Low |

| Rock Phosphate | Increased over Control | Increased | Increased |

| RP + HA (5 kg/ha ) | Further Increased | Further Increased | Further Increased |

| RP + HA (10 kg/ha ) | Highest Increase | Highest Increase | Highest Increase |

Note: Data is illustrative based on research findings indicating trends; specific values vary depending on soil type, crop, and experimental conditions. cabidigitallibrary.orgresearcherslinks.com

The positive effects of humic acid on phosphorus availability from Rock Phosphate highlight its potential as an amendment for improving the efficiency of this natural phosphorus source. cabidigitallibrary.orgresearchgate.net

Agronomic Effectiveness and Phosphorus Availability

The agronomic effectiveness of rock phosphate refers to its ability to provide sufficient phosphorus for optimal crop growth and yield. Unlike highly soluble conventional fertilizers, rock phosphate releases phosphorus slowly as it dissolves in the soil. cropnutrition.comusda.gov The rate and extent of this dissolution are critical determinants of its effectiveness and the availability of phosphorus to plants. ajol.infopublish.csiro.au

Factors Influencing Phosphate Release from RockPhos

The dissolution of rock phosphate and the subsequent release of plant-available phosphorus are influenced by a complex interplay of factors related to the rock phosphate itself, soil properties, crop species, and management practices. fao.orgresearchgate.net

Soil Properties (e.g., pH, P fixation capacity)

Soil properties significantly impact the dissolution rate of rock phosphate. Soil pH is a major factor, with dissolution generally increasing in acidic soil conditions (pH below 5.5). cropnutrition.comusda.govfao.org In acidic soils, protons (H⁺) from the soil solution react with the apatite structure, promoting its breakdown. fao.org Conversely, in neutral to alkaline soils, the dissolution rate is significantly reduced, and the effectiveness of rock phosphate diminishes. usda.govlangfos.co.za The presence of calcium carbonate in the soil can also decrease rock phosphate dissolution by increasing calcium ion concentration and pH at the mineral surface. fao.orgagriculturaljournals.com

Soil phosphorus fixation capacity, which is the soil's ability to adsorb and retain phosphate, can also influence rock phosphate dissolution. Soils with a higher P-fixing capacity, such as those with high clay content or high levels of iron and aluminum oxides, can enhance rock phosphate dissolution by providing a sink for the released phosphate ions. cropnutrition.comusda.govpublish.csiro.aumdpi.com Organic matter in the soil can also positively influence dissolution due to its cation exchange capacity and the production of organic acids during decomposition, which can chelate calcium and lower pH in the microenvironment around the rock phosphate particles. fao.orgagriculturaljournals.com

Crop Species and Cultivar

Different plant species and even cultivars within a species exhibit varying abilities to utilize phosphorus from rock phosphate. fao.orgresearchgate.netifdc.org Some plant species are more efficient at acquiring phosphorus from sparingly soluble sources like rock phosphate due to mechanisms such as:

Root exudation of organic acids and protons: Plants can release organic acids (e.g., citric, oxalic) and protons from their roots, which can lower the pH in the rhizosphere (the soil zone immediately surrounding the roots) and chelate calcium, thereby increasing rock phosphate dissolution and phosphorus availability. fao.orgagriculturaljournals.comwur.nl

Greater root growth and exploration: Plants with more extensive root systems or denser root hairs can explore a larger volume of soil, increasing their contact with rock phosphate particles and enhancing phosphorus uptake. fao.orgwur.nl

Association with mycorrhizal fungi: Mycorrhizal fungi form symbiotic relationships with plant roots and can extend the reach of the root system, improving the plant's ability to access less mobile nutrients like phosphorus from sources like rock phosphate. usda.govwur.nl

Studies have shown differences in the effectiveness of rock phosphate for various crops, with some legumes and certain wheat cultivars demonstrating better utilization compared to others. ifdc.orgtandfonline.comnih.gov

Management Practices

Several management practices can influence the effectiveness of directly applied rock phosphate. These include:

Particle size: Grinding rock phosphate to a finer particle size increases its surface area, leading to a higher rate of dissolution in the soil. fao.orgagriculturaljournals.comfertilizer.org

Placement: Incorporating rock phosphate into the soil through tillage can enhance its contact with the soil and speed up dissolution compared to broadcasting without incorporation. cropnutrition.comusda.gov However, band application might limit contact and reduce dissolution. researchgate.net

Combining with organic materials: Composting rock phosphate with organic wastes or applying it in conjunction with organic amendments can improve its solubility and availability due to the production of organic acids and enhanced microbial activity. fao.orgagriculturaljournals.comscirp.org

Inoculation with phosphorus-solubilizing microorganisms: Introducing specific bacteria or fungi that can solubilize inorganic phosphate can increase the release of phosphorus from rock phosphate. fao.orgnih.govjournalijpss.com

Partial acidulation: Treating rock phosphate with a small amount of acid can convert some of the insoluble apatite into more soluble forms, improving its initial availability. mdpi.com

Comparisons with Conventional Phosphorus Fertilizers

Rock phosphate is often compared to conventional, highly water-soluble phosphorus fertilizers like Triple Superphosphate (B1263860) (TSP) or Diammonium Phosphate (DAP). ajol.inforesearchgate.net While conventional fertilizers provide a rapid supply of plant-available phosphorus, they can also be subject to significant fixation in the soil, reducing their long-term efficiency. mdpi.comfrontiersin.org

Rock phosphate, being slowly soluble, provides a more gradual release of phosphorus over time. cropnutrition.comusda.gov In acidic soils and under conditions favorable for its dissolution, the agronomic effectiveness of reactive rock phosphate can be comparable to or even exceed that of water-soluble fertilizers, particularly in the long term or for crops with longer growth cycles. fao.orgajol.info However, in soils or conditions where dissolution is slow, rock phosphate may not provide sufficient phosphorus for optimal plant growth, especially for short-season crops or during early growth stages when phosphorus demand is high. usda.govfertilizer.org

Studies have shown varying relative agronomic effectiveness (RAE) of rock phosphate compared to TSP, depending on the rock phosphate source, soil properties, and crop species. ajol.infoifdc.orgajol.info

Impact on Plant Phosphorus Uptake and Accumulation

The phosphorus released from rock phosphate becomes available for plant uptake primarily as orthophosphate ions (H₂PO₄⁻ and HPO₄²⁻). mdpi.com The rate of dissolution directly influences the concentration of these ions in the soil solution, which in turn affects plant phosphorus uptake. publish.csiro.au

Research indicates that the application of rock phosphate can significantly increase plant phosphorus uptake and accumulation, particularly when conditions favor its dissolution. nih.govjournalijpss.comresearcherslinks.com Combining rock phosphate with organic materials or phosphorus-solubilizing microorganisms has been shown to further enhance phosphorus uptake by plants. scirp.orgnih.govresearcherslinks.com The increased availability of phosphorus from dissolved rock phosphate supports various metabolic processes in the plant, contributing to improved growth and yield. energymining.sa.gov.au

Here is a table summarizing some research findings on the effect of different treatments on phosphorus uptake:

| Treatment | Effect on Plant P Uptake (compared to control or RP alone) | Reference |

| Rock Phosphate (RP) alone | Increased P uptake | nih.govresearcherslinks.com |

| RP + Humic Acid (5 Kg ha⁻¹) | Further significantly increased P uptake over RP alone | researcherslinks.com |

| RP + Phosphate Dissolving Bacteria (PDB) | Increased P uptake (e.g., 89% increase over RP alone) | nih.gov |

| RP + Organic Waste Compost + Half SSP Dose | Highest P uptake observed in a study | scirp.org |

| RP + Phosphocare, Bacillus megatherium, and Lime | Significantly higher P uptake | journalijpss.com |

This table illustrates that while rock phosphate alone can increase phosphorus uptake, combining it with organic amendments, microbial inoculants, or other soil conditioners can further enhance its effectiveness.

Effects on Crop Growth and Yield Parameters

The application of this compound has been shown to influence crop growth and yield parameters, although its effectiveness is highly dependent on factors such as soil pH, the reactivity of the this compound source, and interaction with other soil amendments cropnutrition.comfao.orgcolostate.edu. Reactive this compound sources, particularly in highly weathered tropical acid soils, can have a positive impact on plant growth and crop yields fao.org. This effect is attributed not only to the release of phosphorus but also to the provision of other nutrients present in the this compound, such as calcium, and their potential effects on reducing aluminum saturation in acidic soils fao.org.

Studies have demonstrated that this compound can be an effective P source for crops, sometimes performing comparably to or even exceeding the effectiveness of water-soluble fertilizers like triple superphosphate (TSP) in acid soils mycsainc.comscielo.br. For instance, on-farm trials in P-deficient acid soils in western Kenya showed that Minjingu this compound (MPR) could be as effective as TSP at equal P rates scielo.br.

The combination of this compound with organic materials or microbial inoculants can further enhance its effect on crop yield. Research on chickpea demonstrated that this compound enriched compost (RP-EC) significantly increased nodulation, growth, and grain yield compared to control treatments researchgate.net. One study found that RP-EC at a ratio of 50:50 (this compound:Compost) applied at 1000 kg ha⁻¹ resulted in a 20.8% increase in chickpea grain yield compared to the control researchgate.net. Similarly, augmenting this compound with humic acid increased grain yield, total dry matter, and straw yield in wheat cabidigitallibrary.org. Application of this compound with 5 Kg ha⁻¹ of Humic Acid (RP+HA-5) increased wheat grain yield by 19% over this compound alone, while 10 Kg ha⁻¹ (RP+HA-10) resulted in a further, albeit statistically non-significant, increase cabidigitallibrary.org.

Experiments investigating the effect of this compound with different acidulating materials on various field crops have shown varied results depending on the crop and acidulant used isa-india.in. For example, chickpea showed significantly higher grain yield with FYM + PSB acidulation of this compound compared to other treatments isa-india.in.

Long-term studies have also compared the effects of this compound and superphosphate on crop yield. A study over 20 years (1968-1987) on a corn-soybean rotation found that both this compound and superphosphate increased corn and soybean yields, with superphosphate generally showing a greater effect tandfonline.com. However, this compound was effective for corn on soils treated with a small amount of lime tandfonline.com.

Here is a summary of some research findings on the effects of this compound on crop yield:

| Crop | This compound Treatment | Yield Increase (%) vs Control/RockPhos Alone | Reference |

| Chickpea | This compound Enriched Compost (50:50 RP:Compost) | 20.8% vs Control | researchgate.net |

| Wheat | This compound + Humic Acid (5 Kg ha⁻¹) | 19% vs this compound alone | cabidigitallibrary.org |

| Wheat | This compound + Humic Acid (10 Kg ha⁻¹) | 5% vs RP+HA-5 | cabidigitallibrary.org |

| Sweet Pepper | This compound + Gypsum + Phosphorein (60 kg P₂O₅/fed) | 56.22% vs Control | ekb.eg |

| Carrot | Dissolved this compound + Compost (using lemon juice) | Increased yields vs other treatments | orgprints.org |

Potential for Replenishing Labile and Plant-Available Phosphorus

This compound is applied to replenish the soil P status fao.org. Unlike highly soluble phosphorus fertilizers, this compound releases phosphorus gradually over an extended period due to its slow-release characteristics kamkaco.comagrocertify.comkgsindustry.com. This slow dissolution process provides a continuous supply of phosphorus to plants over time kamkaco.comkgsindustry.com.

The availability of phosphorus from this compound to plants is significantly influenced by soil properties, particularly pH cropnutrition.comcolostate.educanadianphosphate.comucanr.edu. This compound is generally more effective in acidic soils (pH < 5.5) where the soil acidity helps dissolve the mineral and release plant-available inorganic phosphorus cropnutrition.comcolostate.educanadianphosphate.comucanr.edu. In neutral to alkaline soils (pH > 7), this compound is less readily available for plant use, and its effectiveness can be limited colostate.educanadianphosphate.comucanr.edu.

However, research indicates that the availability of phosphorus from this compound in neutral to slightly alkaline soils can be improved by blending it with organic soil amendments such as compost, sulfur, and microbial inoculants canadianphosphate.com. Organic acids produced during the decomposition of organic matter can contribute to the dissolution of this compound ucanr.edubioag.com.au. Studies have shown that combining this compound with compost or manure can enhance nutrient availability kgsindustry.comucanr.edu. For example, blending this compound with compost and elemental sulfur increased phosphate availability in a pH neutral soil canadianphosphate.com. The addition of compost to the this compound and sulfur blend further increased phosphate availability canadianphosphate.com.

Certain plant species can also enhance the availability of phosphorus from this compound by excreting organic acids from their roots into the surrounding soil cropnutrition.com.

While this compound can increase total soil P content, its impact on readily available P forms (labile P) can vary depending on soil conditions and management practices tandfonline.com. Long-term studies have shown that both total P and plant-available P (measured by tests like Bray P-1 and Bray P-2) increased with the addition of this compound, although superphosphate generally resulted in larger increases in available P tandfonline.com.

This compound in Sustainable Agriculture Systems

This compound plays a significant role in sustainable agriculture systems, offering a natural and less processed source of phosphorus compared to conventional soluble fertilizers cropnutrition.comagrocertify.comkgsindustry.com. Its use aligns with principles aimed at maintaining long-term soil fertility and minimizing environmental impact agrocertify.comkgsindustry.com.

Integrated Nutrient Management Strategies

Integrated Nutrient Management (INM) is an approach that combines various sources of nutrients, including chemical fertilizers, natural sources like this compound, organic manures, and biological nitrogen fixation, to optimize nutrient supply and maintain soil fertility fao.orgtnau.ac.in. This compound is recognized as a valuable component within INM strategies, particularly in developing countries and regions with P-deficient acid soils fao.orgscielo.brfrontiersin.org.

The use of this compound in INM aims to provide a regulated nutrient supply for optimum crop growth and higher productivity while improving and maintaining soil fertility tnau.ac.in. By integrating this compound with organic manures and biofertilizers (such as phosphate-solubilizing microorganisms), the availability of both applied and native soil nutrients can be enhanced tnau.ac.infrontiersin.org. Bio-enriched this compound, created by inoculating this compound with phosphate-solubilizing bacteria (PSB), is an INM technique that improves P bioavailability and promotes sustainable plant growth frontiersin.orgresearchgate.net.

Research suggests that the combined application of organic manures (like vermicompost), bio-enriched this compound, and even soluble fertilizers within an INM framework can lead to significant improvements in plant growth, yield, and soil properties frontiersin.orgresearchgate.net. This integrated approach can help to reduce the reliance on chemical fertilizers while ensuring adequate nutrient availability for crops frontiersin.org.

Minimizing Environmental Impacts of Phosphorus Fertilization

The use of this compound, particularly through direct application or in less processed forms, can contribute to minimizing some of the environmental impacts associated with phosphorus fertilization compared to highly soluble synthetic fertilizers agrocertify.comkgsindustry.comcdnsciencepub.com. The slow-release nature of this compound helps prevent rapid nutrient runoff and leaching, thereby reducing the risk of water contamination and eutrophication of surface waters agrocertify.comkgsindustry.comcdnsciencepub.com. Eutrophication, caused by excess phosphorus, can lead to excessive algal growth and harm aquatic ecosystems cdnsciencepub.comphosphorusplatform.eu.

However, it is important to note that the mining and processing of this compound can have their own environmental impacts, including habitat degradation, water and air pollution, and the generation of solid waste medcraveonline.comcdnsciencepub.comphosphorusplatform.eugreenpeace.to. This compound deposits can also contain heavy metals like cadmium and radioactive elements, which can be transferred to the soil through fertilizer application and potentially accumulate in the environment and food chain over time medcraveonline.comcdnsciencepub.comphosphorusplatform.eugreenpeace.to. Concerns exist regarding cadmium buildup in agricultural soils due to the use of fertilizers made with contaminated this compound phosphorusplatform.eugreenpeace.to. Unprocessed this compound, however, is highlighted as an alternative for minimizing the problem of high levels of cadmium often found in processed phosphate fertilizers nutri-tech.com.au.

Sustainable use of this compound involves considering the source and its composition, as well as employing management practices that optimize nutrient use efficiency and minimize losses to the environment phosphorusplatform.eugreenpeace.to. The slow-release property of this compound, when used appropriately, can support more balanced nutrient management and reduce the environmental footprint of phosphorus fertilization kgsindustry.com.

Nutrient Cycling Dynamics in Soil-Plant Systems

This compound plays a role in the phosphorus cycle within soil-plant systems. Phosphorus is an essential nutrient for plant growth, involved in key processes like energy transfer, photosynthesis, and DNA synthesis kamkaco.comfao.orgmycsainc.comagrocertify.com. Plants absorb phosphorus from the soil solution primarily as orthophosphate anions (H₂PO₄⁻ and HPO₄²⁻) fao.org.

The phosphorus cycle involves the movement of phosphorus through rocks, water, soil, sediments, and organisms sciencelearn.org.nzpsu.edu. Rock phosphate deposits are the primary geological reserve of phosphorus sciencelearn.org.nzpsu.edu. Weathering of these rocks releases phosphate ions into the soil sciencelearn.org.nzpsu.edu. When this compound is applied to soil, it slowly dissolves, contributing to the pool of inorganic phosphorus in the soil solution kgsindustry.compsu.edu.

However, phosphorus in the soil can undergo various reactions, including adsorption onto soil particles (such as iron and aluminum oxides and clay minerals) and precipitation with cations like calcium, iron, and aluminum, which can render it less available to plants ucanr.edumdpi.com. This strong affinity for soil particles means that a large proportion of total soil phosphorus may not be immediately available for plant uptake fibl.orgmdpi.com.

Organic matter plays a crucial role in phosphorus cycling ucanr.edumdpi.comumn.edu. Mineralization of organic phosphorus compounds by soil microorganisms converts organic P into inorganic forms that plants can absorb sciencelearn.org.nzmdpi.com. Incorporating organic residues from crops fertilized with this compound can enhance biological activity and soil carbon accumulation, improving soil properties and nutrient cycling fao.org. Soil amendments like biochar, this compound, and phosphate-solubilizing microorganisms can enhance phosphorus accessibility in the soil mdpi.com.

Phosphorus Cycling

Phosphorus cycling in soil is a complex process involving both inorganic and biological transformations. Rock phosphate, as a primary mineral source of P, plays a role in this cycle through its dissolution, which releases phosphate ions into the soil solution for plant uptake ird.frsciencelearn.org.nz. The availability of P from this compound is largely dependent on soil properties, particularly pH. In acidic soils, the dissolution of apatite minerals is promoted by the presence of H+ ions, making the phosphate more available to plants ird.fr.

The phosphorus cycle involves the release of phosphate ions from rocks through weathering, uptake by plants and microorganisms, incorporation into organic molecules, and the return of organic phosphate to the soil through decomposition sciencelearn.org.nz. Within the soil, microorganisms play a key role in mineralizing organic phosphate into inorganic forms available to plants sciencelearn.org.nz. Inorganic phosphate can also be adsorbed onto soil particles or precipitate with cations like calcium, iron, or aluminum, becoming less available ird.frsciencelearn.org.nz. The effectiveness of this compound as a P source is linked to its ability to contribute to the pool of available inorganic phosphate in the soil solution, influenced by factors such as soil pH, the activity of phosphate-solubilizing microorganisms, and the presence of organic acids ird.fr.

Research indicates that the application of this compound can increase total soil P levels. For instance, studies have shown that treatments including rock phosphate increased total P levels in soil amendments dergipark.org.tr. The availability of this total P to plants, however, is governed by the dynamics of the phosphorus cycle within the specific soil environment.

Nitrogen and Potassium Dynamics in Conjunction with this compound

While this compound is primarily a source of phosphorus, its application can indirectly influence the dynamics of other essential nutrients like nitrogen (N) and potassium (K) in the soil. Research suggests that the application of phosphate amendments, including rock phosphate, can have complex interactions with soil nitrogen and potassium contents.

One study observed strongly negative and significant correlations between soil nitrogen and potassium contents and applied phosphate amendments in Cambisols researchgate.net. This suggests that the addition of phosphate might influence the soil processes or plant uptake related to N and K. Conversely, other research highlights the importance of balanced nutrient supply, including N and K, for optimal plant growth and nutrient uptake when using this compound. For example, experiments evaluating this compound in conjunction with other fertilizers containing ammonium (B1175870) sulphate (AS) as a nitrogen source and muriate of potash (MOP) as a potassium source have shown gradual increases in soil nutrient levels, including available potassium, over time ajol.info.

The effect of this compound on N and K dynamics can be linked to its influence on soil pH and microbial activity. Rock phosphate application can increase soil pH, particularly in acidic soils, which can in turn affect the availability and transformation of other nutrients researchgate.netajol.infotandfonline.com. Additionally, the dissolution of this compound and the increased availability of P can stimulate microbial activity, which plays a significant role in the cycling of nitrogen through processes like mineralization and immobilization, and can also influence the availability of potassium fao.orgresearchgate.netfrontiersin.org.

Advanced Applications and Novel Formulations

To overcome some of the limitations of conventional this compound, such as its low solubility in neutral to alkaline soils and slow release rate, advanced applications and novel formulations are being developed. These include the use of nanotechnology and the creation of slow-release fertilizers.

Nano-Rock Phosphate in Agricultural Research

Nanotechnology offers new possibilities for improving the efficiency of nutrient delivery in agriculture. Nano-rock phosphate (NRP) refers to rock phosphate particles engineered to the nanoscale (typically 1-100 nm). Reducing the particle size of this compound to the nanoscale significantly increases its surface area, which can enhance its reactivity and dissolution rate in soil horizonepublishing.comcabidigitallibrary.org.

Research into NRP in agricultural applications is exploring its potential as a more efficient phosphorus source. Studies have synthesized nano phosphorus fertilizers from rock phosphate using various methods, including ball milling and biological solubilization with microorganisms horizonepublishing.comcabidigitallibrary.org. Characterization of NRP has shown reduced crystallinity compared to conventional this compound, which can contribute to increased solubility horizonepublishing.com.

Pot experiments have been conducted to examine the effects of NRP on plant growth and nutrient uptake. For example, a study investigated the effect of nanoparticulate phosphate rock as a liming agent and phosphorus source in tropical acid soil, observing increases in soil pH, available P, and spinach growth parameters with NPR application tandfonline.com. Another study evaluated the impact of different nano phosphorus fertilizers, including nano rock phosphate and hydroxyapatite (B223615) nanoparticles, on maize growth and yield, suggesting that nano formulations can enhance growth parameters compared to control and even perform comparably to conventional fertilizers at reduced P levels cabidigitallibrary.org. The enhanced performance of NRP is attributed to the slow and continued release of P, which aligns with crop nutrient demand, and potentially quicker absorption due to the high surface area of nanoparticles cabidigitallibrary.org.

Slow-Release Phosphate Fertilizer Development

The development of slow-release phosphate fertilizers from this compound aims to provide a sustained supply of phosphorus to plants over an extended period, reducing the need for frequent applications and minimizing nutrient losses through leaching and runoff mdpi.comglobenewswire.comagriculturejournal.org. This is particularly important for improving phosphorus use efficiency and reducing the environmental impact of fertilization globenewswire.comusda.gov.

Various approaches are being explored to develop slow-release fertilizers from this compound. These include physical modifications, chemical treatments, and the use of coatings or matrices to control the rate of P release. Partial acidulation of rock phosphates is one method used to increase the solubility while maintaining a slower release compared to fully acidulated fertilizers mdpi.com. Incorporating materials with adsorption characteristics, such as zeolites and pillared clay, into partially acidulated rock phosphates is being investigated to further favor slow dissolution and prevent P fixation in the soil mdpi.com.

Another approach involves the development of fused fertilizers from low-grade rock phosphate and other materials like serpentinite through high-temperature processes researchgate.net. These fused products can exhibit slow-release properties. Additionally, the use of organic materials and microbial processes in combination with this compound is being explored to create slow-release formulations plos.org. For example, rock phosphate-enriched composts have been shown to influence soil phosphorus dynamics and improve alkaline and acid phosphatase activity, contributing to sustained P availability plos.org. The development of nanotechnology-based platforms, as mentioned earlier, also contributes to the creation of enhanced efficiency fertilizers with controlled release properties usda.gov.

Environmental Implications and Impact Assessments of Rockphos Utilization

Environmental Impact Assessments (EIAs) for RockPhos Extraction

Environmental Impact Assessments (EIAs) are critical tools for evaluating the potential consequences of this compound extraction projects. These assessments involve a systematic process to identify, predict, evaluate, and mitigate the environmental effects before mining activities commence.

Baseline Environmental Studies

A fundamental component of any EIA for this compound extraction is the establishment of comprehensive baseline environmental studies. These studies aim to characterize the existing physical, chemical, biological, and social conditions of the proposed mining area and its surroundings prior to any disturbance. This includes gathering data on air quality, climate, hydrology, hydrogeology, water quality, geochemistry, soil characteristics, flora and fauna, fisheries, aquatics, wetlands, and traditional land use knightpiesold.comdfc.gov. For marine phosphate (B84403) mining, baseline studies involve understanding existing knowledge of fishing activity and benthic communities in the area of interest rockphosphate.co.nz. Long-term field observations, sometimes spanning months to a year, are valuable for validating hydrodynamic and sediment models used in impact predictions deltares.nl. Collecting site-specific natural resource information is crucial, and where data gaps exist, baseline data collection is undertaken, including assessing vegetation, wildlife, groundwater, surface water, and the leachability of chemicals from mine waste blm.gov.

Modeling of Sediment Dispersal and Plume Behavior

This compound extraction, particularly in marine environments, generates sediment plumes from activities such as excavation, collection, and the discharge of excess water and fine sediments after initial dewatering deltares.nliucn.orgfrontiersin.org. Modeling of sediment dispersal and plume behavior is essential to predict the extent and concentration of these plumes in the water column and their eventual deposition on the seafloor deltares.nlfrontiersin.org. These models require information on bathymetry, particle properties (like grain size, shape, density, and concentration), sediment aggregation and disaggregation under varying turbulence and sediment loads, expected blanketing effects, and existing oceanographic data such as currents and water density stratification jpi-oceans.euminingwatch.ca. While small-scale experimental disturbances have been studied, empirical data on plumes from full-scale deep-sea mining operations are limited, and predictions from computer models can vary widely due to differing assumptions miningwatch.ca. Modeling helps forecast the dispersal of suspended sediment and can be used to validate model results against observations from sensor arrays deployed during monitoring jpi-oceans.eu.

Impacts on Marine Biodiversity (Seabed and Water Column)

This compound extraction, especially marine mining, poses significant risks to marine biodiversity in both the seabed (benthic zone) and the water column environmentguide.org.nzresearchgate.net. Direct impacts on the seabed include the physical destruction of habitat, removal of sensitive and unique habitats like cold-water corals that require hard substrate for attachment, and the mortality of organisms living on and within the seafloor in the direct mining area environmentguide.org.nzresearchgate.netfrontiersin.org. Changes in seafloor topography and geochemical characteristics are also expected in the vicinity of the mining site frontiersin.org. Sediment plumes generated by mining activities can smother benthic organisms outside the direct mining area environmentguide.org.nz.

In the water column, increased turbidity from sediment plumes can reduce the ability of visual predators to feed and clog the gills of fish and disrupt filter feeders environmentguide.org.nz. Reduced light levels due to turbidity can also decrease primary productivity environmentguide.org.nz. The discharge of mine tailings and excess water can transport metal complexes trapped in sediments, which may be released into the water column at concentrations toxic to marine life, leading to bioaccumulation through the food chain miningwatch.cafrontiersin.org. Noise and light pollution from mining vessels and equipment can affect the behavior of marine mammals, seabirds, and fish, interfering with navigation, communication, and feeding miningwatch.caenvironmentguide.org.nzresearchgate.net. There is also a risk of introducing exotic species through ballast water and vessel hulls researchgate.net.

Mitigation Strategies for Environmental Disruption

Mitigation strategies are crucial to minimize the environmental disruption caused by this compound extraction. These strategies encompass a range of measures aimed at reducing impacts on land and in marine environments. For terrestrial mining, responsible practices include land reclamation, where mined areas are restored to their natural state or repurposed kamkaco.com. This can involve revegetation, rehabilitation, and remediation efforts frontiersin.org. Topsoil management, consideration of physico-chemical site characteristics, nutrient bioavailability, topography, and water availability are key factors for successful rehabilitation frontiersin.org. The use of native plants for phytostabilization of heavy metals and the application of organic amendments can enhance soil properties and reduce metal bioavailability frontiersin.org. The integration of phosphate industry by-products like phosphogypsum into rehabilitation practices has also shown promise frontiersin.org.

In marine mining, strategies focus on controlling the spread of sediment plumes to avoid environmental issues deltares.nl. This can involve assessing the feasibility and effectiveness of using flocculants to promote sediment settling deltares.nl. Efficient water management, including recycling and reusing water in production processes, is crucial given the significant water usage in phosphate rock production kamkaco.com. Implementing strategies to reduce water consumption is a key aspect of sustainable mining operations kamkaco.com. Engineered landfills with liners, covers, and leachate systems are used for managing solid waste like phosphogypsum to prevent contamination of soil, water, and air mdpi.com.

Ecosystem Services and this compound

Ecosystem services are the benefits that humans derive from ecosystems. The extraction and utilization of this compound can both impact and be related to these services, particularly those involving nutrient cycling.

Nutrient Cycling Services

Nutrient cycling, the process by which nutrients are exchanged between the living and nonliving parts of an ecosystem, is a fundamental ecosystem service. Phosphorus is an indispensable element intimately involved in energy transfer and genetic information britannica.com. Much of the Earth's phosphorus is tied up in rock and sedimentary deposits, released through natural processes like weathering and leaching, as well as mining britannica.com. While natural phosphorus cycling occurs over millions of years, human intervention, primarily through the extraction and use of phosphate rock for fertilizers, has significantly accelerated the flow of phosphorus, particularly towards oceans unep.orgresearchgate.net. This disruption can lead to an imbalance in nutrient ratios unep.org.

The application of phosphate fertilizers, derived from this compound, directly influences nutrient cycling in agricultural ecosystems by providing essential phosphorus for plant growth britannica.comscielo.br. However, inefficient use can lead to excess phosphorus entering water bodies through agricultural runoff, causing eutrophication – the enrichment of an aquatic ecosystem with nutrients britannica.comunep.orgresearchgate.netunep.org. Eutrophication can lead to excessive algal growth, oxygen depletion, and the formation of "dead zones," negatively impacting aquatic ecosystems and biodiversity unep.orgresearchgate.net. Sustainable phosphorus management, including efficient fertilizer use and phosphorus recovery from waste streams, is crucial to mitigate these impacts and maintain the balance of nutrient cycling unep.orgunep.org. Ecosystems also exhibit internal nutrient recycling strategies, which can minimize nutrient limitations when the demand for rock-derived nutrients exceeds the rate of supply from weathering frontiersin.org.

Considerations for Waste Management and Resource Utilization

The extraction and processing of this compound, a primary source of phosphorus, generate significant quantities of waste materials, posing considerable environmental challenges. Effective waste management and the exploration of resource utilization strategies are critical for mitigating these impacts and enhancing the sustainability of the phosphorus industry.

The main waste streams associated with this compound processing include phosphate mine waste rocks (PMWR), phosphate washing sludge (also known as tailings), and phosphogypsum. PMWR are generated during the initial mining phase, while washing sludge and phosphogypsum result from the beneficiation and chemical processing of the ore. Additionally, wastewater and various air emissions are produced. nih.govamericanelements.comnih.govnih.gov

Environmental impacts stemming from the accumulation and disposal of these wastes are diverse. Large stockpiles of waste rocks and extensive tailing ponds require significant land areas, leading to land disfigurement and loss of potential land use. americanelements.comfishersci.ptfishersci.fi A major concern is the potential for water contamination. Leachate from waste piles and tailing ponds can contain elevated levels of contaminants such as heavy metals (including cadmium, lead, arsenic, chromium, zinc, and mercury), radionuclides, residual acids, and phosphates. nih.govnih.govfishersci.seepa.govwikipedia.orgnorganics.com This can lead to the pollution of surface and groundwater resources, contributing to issues like eutrophication in aquatic ecosystems. nih.govnih.govfishersci.se Air quality can also be affected by dust generated during mining and processing, as well as gaseous emissions like fluoride (B91410) compounds (silicon tetrafluoride and hydrofluoric acid), sulfur dioxide, sulfur trioxide, and radon gas, particularly emanating from phosphogypsum stacks. nih.govnih.govnorganics.com

Phosphogypsum, a byproduct of the wet-acid process for producing phosphoric acid, is generated in vast quantities globally, estimated to range between 100 and 300 million tons annually. wikipedia.org Approximately 5.2 tons of phosphogypsum are produced for every ton of phosphoric acid. A significant environmental concern associated with phosphogypsum is the concentration of naturally occurring radionuclides from the original this compound, classifying it as a technologically enhanced naturally occurring radioactive material (TENORM). americanelements.comepa.govwikipedia.orgnorganics.com Despite the large volume generated, only about 15% of global phosphogypsum production is currently recycled. wikipedia.org

The substantial volume of waste materials necessitates the development and implementation of effective waste management strategies beyond simple disposal. Resource utilization, or valorization, of these waste streams presents a promising pathway to reduce environmental burden and recover valuable materials.